molecular formula C10H20OS B1485696 (1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol CAS No. 224779-22-0

(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol

Cat. No.: B1485696
CAS No.: 224779-22-0
M. Wt: 188.33 g/mol
InChI Key: IIOLMZDGCOTUJD-IUCAKERBSA-N
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Description

(1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol is a chiral organic compound with the molecular formula C10H20OS. It features a cyclohexanol ring substituted with a tert-butylsulfanyl group at the 2-position, with defined (1S,2S) stereochemistry . The presence of the sulfanyl (thioether) functional group adjacent to the alcohol makes this compound a potential scaffold in diastereoselective syntheses and organic catalysis . Compounds with sulfanyl groups are often investigated as chiral ligands, auxiliaries, or precursors in the development of pharmaceuticals and complex organic molecules . The defined stereocenters are critical for applications requiring specific three-dimensional structure, such as in asymmetric synthesis and medicinal chemistry research. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

(1S,2S)-2-tert-butylsulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLMZDGCOTUJD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation leads to the formation of cyclohexanone derivatives.
  • Reduction can yield cyclohexane derivatives.
  • Substitution reactions can produce various substituted cyclohexanols depending on the nucleophile used.

Biological Applications

Potential Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant biological activity, particularly in anticancer research. For instance, related sulfonamide derivatives have shown promising results against various human tumor cell lines, indicating that this compound may also possess similar anticancer properties .

Antimicrobial Properties
The presence of the sulfanyl group in this compound may enhance its interactions with biological macromolecules, potentially leading to antimicrobial activity. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and biofilm formation .

Pharmaceutical Development

Drug Design and Development
Due to its structural characteristics, this compound is being investigated as a potential precursor in drug development. Its ability to act as a ligand may facilitate studies on enzyme-substrate interactions, which are crucial for understanding drug mechanisms and designing new therapeutic agents .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound finds applications in the production of specialty chemicals. Its versatility allows it to be utilized in the synthesis of advanced materials and other fine chemicals that require specific functional groups for desired properties .

Case Studies and Research Findings

StudyFindings
Anticancer ActivitySimilar compounds demonstrated activity against multiple human tumor cell lines with low micromolar GI50 levels .
Antimicrobial ResearchInvestigated for potential antibacterial effects; compounds with sulfanyl groups showed enhanced biological activity against bacteria .
Drug DevelopmentExplored as an intermediate for synthesizing new therapeutic agents; its structural features facilitate enzyme interaction studies .

Mechanism of Action

The mechanism by which (1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and functional differences:

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol -S-tBu C10H20OS 188.33 (calculated) Potential asymmetric synthesis agent N/A
(+)-trans-2-(Phenylselanyl)cyclohexan-1-ol -SePh C12H16OSe 261.22 (reported) Syn-elimination to 2-cyclohexen-1-ol
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol -N(CH3)2 C8H17NO 143.23 Organocatalyst for desymmetrization
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol -NHCH2Ph C13H19NO 205.30 Chiral ligand or intermediate
rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol -C6H4Br C12H15BrO 261.15 Pharmaceutical intermediate

Key Observations :

  • Steric and Electronic Effects: The tert-butylsulfanyl group provides greater steric hindrance compared to dimethylamino or benzylamino groups, which may reduce nucleophilicity but enhance stereochemical control in reactions.
  • Catalytic Utility: The dimethylamino derivative (143.23 g/mol) is explicitly used as an organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides, leveraging its amine group for nucleophilic activation .
  • Pharmaceutical Relevance: Benzylamino and bromophenyl analogs (e.g., rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol) are highlighted as intermediates in drug synthesis, with purity levels ≥95% .

Stability and Handling

  • Storage Conditions: Benzylamino derivatives require storage at 2–8°C under argon to prevent oxidation or racemization, whereas dimethylamino analogs are stable at room temperature . The tert-butylsulfanyl group’s stability remains unconfirmed but may align with sulfur-containing compounds requiring inert atmospheres.

Biological Activity

(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol is a chiral compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a tert-butylsulfanyl group onto a cyclohexanol framework. Various synthetic routes have been explored, including asymmetric synthesis techniques that enhance the enantiomeric purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfanyl-containing compounds can disrupt bacterial cell walls and inhibit growth. The specific mechanism often involves interference with essential metabolic pathways in bacteria.

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Activity Assessment

A study conducted by Silva et al. evaluated the antimicrobial efficacy of various sulfanyl compounds, including derivatives of cyclohexanol. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as an antibacterial agent .

Study 2: In Vivo Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties of sulfanyl derivatives were assessed using animal models. The results indicated that administration of this compound significantly reduced markers of inflammation compared to control groups .

Research Findings Summary Table

Study Focus Findings
Silva et al. Antimicrobial ActivityDemonstrated MIC against multiple bacterial strains.
In Vivo Study Anti-inflammatory EffectsSignificant reduction in inflammation markers in treated animals.

Preparation Methods

Stereoselective Hydrogenation of 4-tert-butylcyclohexanone Precursors

A key approach to prepare stereochemically defined cyclohexanol derivatives involves the catalytic hydrogenation of substituted cyclohexanones. For example, the stereoselective production of cis-4-tert-butylcyclohexanol has been achieved by hydrogenation of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes as catalysts in the presence of a base. This method yields high cis-selectivity (≥95:5 cis:trans ratio) and full conversion under mild conditions (10 atm hydrogen pressure).

Key features of this method:

Parameter Details
Catalyst Ruthenium-aminophosphine complex (e.g., RuCl₂(aminophosphine)₂)
Base KOtBu (potassium tert-butoxide)
Solvent 2-Propanol
Pressure 10 atm H₂
Temperature Variable, optimized for selectivity
Substrate:catalyst ratio Up to 500,000:1
Yield Quantitative conversion
Selectivity (cis:trans) ≥95:5

This method is highly effective for producing cis-substituted cyclohexanols with tert-butyl groups, which are structurally related to the target compound. The stereoselective hydrogenation step is critical to establish the correct stereochemistry at the cyclohexanol ring.

Introduction of tert-Butylsulfanyl Group via Thiol Addition and Radical Reactions

The incorporation of sulfur substituents such as tert-butylsulfanyl groups onto cyclohexane rings can be achieved by radical addition reactions involving thiols. Recent research demonstrates that thiols readily undergo radical reactions with strained bicyclic systems and olefins to form sulfur-substituted products under mild conditions, often mediated by electrophilic iodine reagents or radical initiators.

General reaction conditions:

Reagents Conditions Outcome
Thiols (e.g., tert-butylthiol) Radical initiators (e.g., NIS, DIH), room temperature or below Formation of sulfur-substituted cyclohexane derivatives
Solvent Ether solvents (e.g., Et₂O), no dry conditions required High yield, air-stable products
Purification Simple silica gel filtration High purity

This approach can be adapted to functionalize cyclohexanol derivatives by first preparing the cyclohexanol or cyclohexanone core and then introducing the tert-butylsulfanyl group via radical thiol addition. The method tolerates diverse mercapto reagents and is scalable to multigram quantities with good yields (11–94%).

Metal-Free Sulfonylation and Sulfanyl Group Introduction via Brønsted Acid Catalysis

An alternative approach for introducing tert-butylsulfinyl or sulfonyl groups on cyclohexanone derivatives involves metal-free methods using Brønsted acid catalysis. For example, tert-butylsulfonyl groups have been introduced onto cyclohexanone substrates by reacting with tert-butylsulfinamide in the presence of HBF₄ acid under mild conditions, followed by purification through flash chromatography.

Typical reaction parameters:

Parameter Details
Substrate Cyclohexanone derivatives (e.g., 1a)
Sulfinamide reagent tert-Butylsulfinamide
Catalyst HBF₄ (tetrafluoroboric acid)
Reaction time 5–24 hours
Purification Flash chromatography (cyclohexane/ethyl acetate)
Yield Moderate to good (28–73%)

This method offers a metal-free, mild alternative for sulfonylation, which can be adapted to synthesize tert-butylsulfanyl-substituted cyclohexanol derivatives after subsequent reduction steps.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield & Selectivity Notes
Stereoselective hydrogenation Ru-aminophosphine catalyst, KOtBu 2-Propanol, 10 atm H₂, RT to mild heat Quantitative, cis ≥95% Establishes stereochemistry at cyclohexanol ring
Radical thiol addition tert-Butylthiol, NIS or DIH Ether solvents, mild temp (−10 to RT) 11–94%, air-stable products Scalable, simple purification
Metal-free sulfonylation tert-Butylsulfinamide, HBF₄ Room temp, 5–24 h 28–73% Metal-free, mild, flash chromatography

Research Findings and Considerations

  • The stereoselective hydrogenation method using ruthenium catalysts is well-established for producing cis-substituted cyclohexanols with tert-butyl groups, providing a reliable route to the cyclohexanol core with defined stereochemistry.

  • Radical thiol addition methods allow the direct installation of tert-butylsulfanyl groups onto cyclohexane frameworks and are compatible with a variety of mercapto reagents, offering flexibility and scalability.

  • Metal-free sulfonylation via Brønsted acid catalysis presents an environmentally friendly alternative, although yields may be moderate and further reduction steps may be needed to obtain the sulfanyl alcohol.

  • Purification of products from these methods is typically straightforward, involving silica gel chromatography or simple filtration, facilitating practical synthesis.

Q & A

Q. What analytical methods are recommended for characterizing (1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol?

Reverse-phase HPLC with a polar-embedded column (e.g., Newcrom R1) is effective for separating and quantifying the compound. Mobile phases should combine water or buffer with acetonitrile or methanol, optimized for retention and resolution. Detection via UV/Vis at λ ≈ 210–230 nm is suitable for sulfanyl-containing derivatives. Validation parameters (linearity, LOD/LOQ) must be established to ensure method robustness .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound at room temperature (+20°C) in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to moisture and oxidizing agents. For long-term stability, monitor purity via periodic HPLC analysis. Safety protocols for sulfanyl compounds (e.g., PPE, fume hood use) are critical due to potential irritant properties .

Q. What synthetic routes are reported for cyclohexanol derivatives with sulfanyl substituents?

A common approach involves nucleophilic substitution of a cyclohexanol precursor (e.g., epoxide or halide) with tert-butylthiol. For stereochemical control, catalytic asymmetric synthesis or enzymatic resolution (e.g., using halohydrin dehalogenases) can be employed. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize racemization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

The (1S,2S) configuration directs regioselectivity in epoxide ring-opening reactions. For example, in biocatalytic systems (e.g., HheG enzyme), the stereochemistry of the substrate dictates whether azide or other nucleophiles attack the less hindered carbon. Computational modeling (DFT) can predict transition states and enantioselectivity trends .

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography for absolute configuration confirmation. Chiral HPLC or capillary electrophoresis using cyclodextrin-based phases can validate enantiopurity. Discrepancies in reported data may arise from inadequate purification or racemization during synthesis .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical fidelity?

Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., PdCl₂ or immobilized enzymes) improve turnover and selectivity. Monitor reaction progress via inline FTIR or HPLC-MS. For example, a 56% yield was achieved in a scaled-up synthesis of a related cyclohexanol derivative using flow chemistry and MPLC purification .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes or receptors. Focus on the tert-butylsulfanyl group’s hydrophobicity and steric effects. Validate predictions with SPR or ITC experiments to quantify binding kinetics. Comparative studies with enantiomers highlight stereospecific interactions .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (specific rotation, NMR coupling constants) with computational predictions to resolve ambiguities .
  • Safety Protocols : Follow GHS guidelines for sulfanyl compounds, emphasizing fume hood use and waste disposal .
  • Data Validation : Cross-reference CAS registry data (e.g., 1942-71-8 for related compounds) to ensure chemical identity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol

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